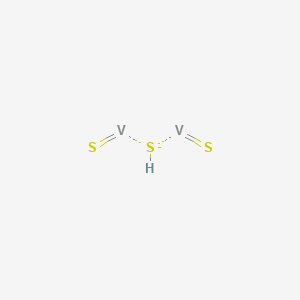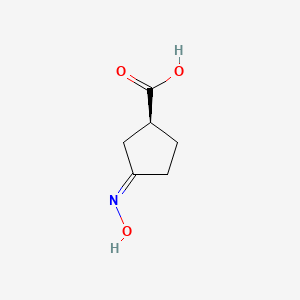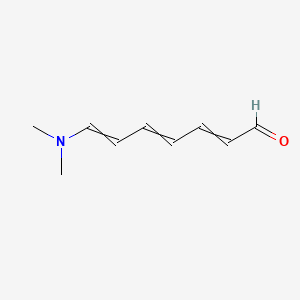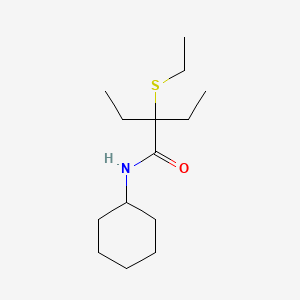
Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- is a chemical compound with the molecular formula C14H27NOS It is a derivative of butyramide, where the butyramide structure is modified with a cyclohexyl group, an ethyl group, and an ethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- typically involves the following steps:
Starting Materials: The synthesis begins with butyric acid, cyclohexylamine, and ethyl mercaptan.
Formation of Butyramide: Butyric acid is first converted to butyramide by reacting with ammonia or an amine.
Introduction of Cyclohexyl Group: The butyramide is then reacted with cyclohexylamine to introduce the cyclohexyl group.
Addition of Ethyl and Ethylthio Groups: Finally, ethyl mercaptan is introduced to add the ethyl and ethylthio groups to the compound.
Industrial Production Methods
Industrial production of Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as metabolism, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyramide: The parent compound, simpler in structure.
N-Cyclohexylbutyramide: Lacks the ethyl and ethylthio groups.
2-Ethylbutyramide: Lacks the cyclohexyl and ethylthio groups.
Uniqueness
This detailed article provides a comprehensive overview of Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
66859-56-1 |
|---|---|
Formule moléculaire |
C14H27NOS |
Poids moléculaire |
257.44 g/mol |
Nom IUPAC |
N-cyclohexyl-2-ethyl-2-ethylsulfanylbutanamide |
InChI |
InChI=1S/C14H27NOS/c1-4-14(5-2,17-6-3)13(16)15-12-10-8-7-9-11-12/h12H,4-11H2,1-3H3,(H,15,16) |
Clé InChI |
VFKDTAYBPUAGSA-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(=O)NC1CCCCC1)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


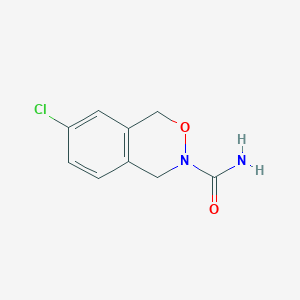
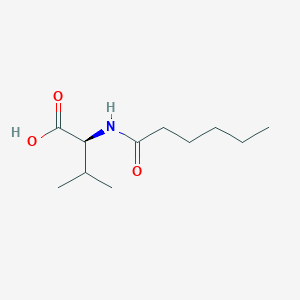
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
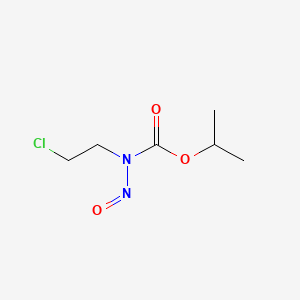
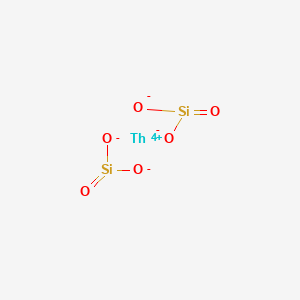
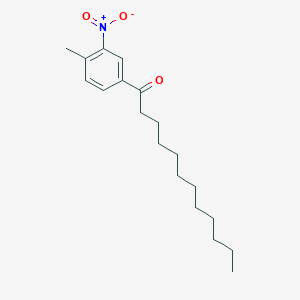
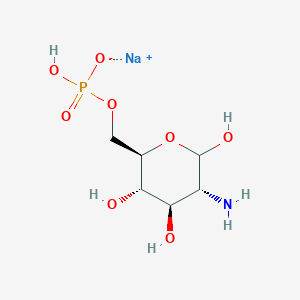
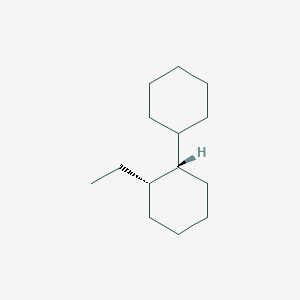
![(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)

